3-[(3-bromophenyl)sulfanyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)sulfanyl]benzonitrile is an organic compound that features a bromophenyl group attached to a benzonitrile moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenyl)sulfanyl]benzonitrile typically involves the reaction of 3-bromothiophenol with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromothiophenol reacts with benzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alkoxides), bases (e.g., potassium carbonate), solvents (e.g., DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
3-[(3-Bromophenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl and nitrile groups can play crucial roles in binding to target sites, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-[(3-bromophenyl)sulfanyl]benzonitrile: Similar structure with an additional bromine atom.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitrile group.
Uniqueness
3-[(3-Bromophenyl)sulfanyl]benzonitrile is unique due to its specific combination of bromophenyl, sulfanyl, and benzonitrile groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1880459-23-3 |
---|---|
Molecular Formula |
C13H8BrNS |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.